molecular formula C13H20FNO4Si B13896426 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane

2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane

Cat. No.: B13896426
M. Wt: 301.39 g/mol
InChI Key: YMJWZUKALPUYTQ-UHFFFAOYSA-N
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Description

2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is an organosilicon compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Etherification: Formation of the ether linkage.

    Silylation: Introduction of the trimethylsilyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

    Hydrolysis: The silyl ether can be hydrolyzed to form the corresponding alcohol.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, nucleophiles such as amines or thiols for substitution, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atom can participate in hydrogen bonding and other interactions. The silyl group can be hydrolyzed to release the active compound.

Comparison with Similar Compounds

Similar compounds to 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane include:

    2-[(4-Methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane: Lacks the fluorine atom.

    2-[(5-Fluoro-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane: Lacks the methyl group.

    2-[(5-Fluoro-4-methyl-phenoxy)methoxy]ethyl-trimethyl-silane: Lacks the nitro group.

Properties

Molecular Formula

C13H20FNO4Si

Molecular Weight

301.39 g/mol

IUPAC Name

2-[(5-fluoro-4-methyl-2-nitrophenoxy)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H20FNO4Si/c1-10-7-12(15(16)17)13(8-11(10)14)19-9-18-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

YMJWZUKALPUYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OCOCC[Si](C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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